Zafirlukast M6 Metabolite
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Overview
Description
Zafirlukast M6 Metabolite is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the prophylaxis and chronic treatment of asthma. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
Preparation Methods
The preparation of Zafirlukast M6 Metabolite involves synthetic routes that typically include hydroxylation reactions. Zafirlukast itself is synthesized through a series of steps involving the formation of an indole core, followed by functional group modifications to introduce the necessary pharmacophores . Industrial production methods for Zafirlukast involve large-scale chemical synthesis, often utilizing solvents like tetrahydrofuran, dimethylsulfoxide, and acetone .
Chemical Reactions Analysis
Zafirlukast M6 Metabolite undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives .
Scientific Research Applications
Zafirlukast M6 Metabolite has several scientific research applications:
Mechanism of Action
The mechanism of action of Zafirlukast M6 Metabolite involves its interaction with cysteinyl leukotriene receptors. By blocking these receptors, the compound reduces the effects of leukotrienes, which are mediators of inflammation and bronchoconstriction. This action helps in alleviating symptoms of asthma and other inflammatory conditions .
Comparison with Similar Compounds
Zafirlukast M6 Metabolite can be compared with other leukotriene receptor antagonists like Montelukast and Pranlukast. While all these compounds share a similar mechanism of action, this compound is unique in its specific metabolic pathway and the formation of hydroxylated derivatives . This uniqueness makes it a valuable compound for studying drug metabolism and the effects of leukotriene receptor antagonism.
Similar Compounds
- Montelukast
- Pranlukast
- Ibudilast
These compounds also act as leukotriene receptor antagonists but differ in their chemical structure and specific pharmacokinetic properties .
Properties
Molecular Formula |
C31H33N3O7S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O7S/c1-19-6-4-5-7-29(19)42(38,39)33-30(36)21-9-8-20(28(15-21)40-3)14-22-18-34(2)27-13-10-23(16-26(22)27)32-31(37)41-25-12-11-24(35)17-25/h4-10,13,15-16,18,24-25,35H,11-12,14,17H2,1-3H3,(H,32,37)(H,33,36) |
InChI Key |
OPQKYGDYABHOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCC(C5)O)C)OC |
Origin of Product |
United States |
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